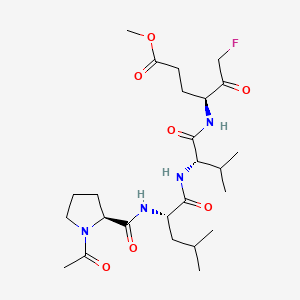

Ac-PLVE-FMK

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est principalement reconnu pour son rôle d'inhibiteur de la cathépsine, ciblant en particulier les cathépsines B et L . Les cathépsines sont des protéases qui jouent un rôle important dans divers processus cellulaires, notamment la dégradation et le renouvellement des protéines. Les inhibiteurs comme Ac-PLVE-FMK sont précieux dans la recherche, en particulier dans le contexte du cancer, où les cathépsines sont souvent surexprimées .

Méthodes De Préparation

Ac-PLVE-FMK est synthétisé par une série de réactions de couplage peptidiqueLes conditions réactionnelles comprennent souvent l'utilisation de réactifs de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) et la N-hydroxysuccinimide (NHS) pour faciliter la formation de liaisons peptidiques . Le produit final est purifié à l'aide de techniques chromatographiques pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Ac-PLVE-FMK subit plusieurs types de réactions chimiques, se concentrant principalement sur son interaction avec les cathépsines. Le composé agit comme un inhibiteur irréversible en formant une liaison covalente avec le résidu cystéine du site actif de l'enzyme . Cette réaction est facilitée par le groupe fluorométhylcétone, qui est très réactif envers les nucléophiles tels que le groupe thiol de la cystéine . Le principal produit de cette réaction est la cathépsine modifiée de manière covalente, qui est rendue inactive .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique. Dans le domaine de la recherche sur le cancer, il est utilisé pour étudier le rôle des cathépsines dans la progression tumorale et les métastases . En inhibant les cathépsines B et L, les chercheurs peuvent étudier l'impact de ces enzymes sur la migration, l'invasion et l'agressivité globale des cellules cancéreuses . De plus, this compound est utilisé dans des études liées à la fonction lysosomale et à l'autophagie, car les cathépsines sont des acteurs clés dans ces processus cellulaires . Le composé est également précieux dans le développement de stratégies thérapeutiques ciblant les cathépsines pour le traitement de diverses maladies, notamment le cancer et les maladies neurodégénératives .

Mécanisme d'action

Le mécanisme d'action d'this compound implique son interaction avec le site actif des cathépsines B et L. Le groupe fluorométhylcétone du composé réagit avec le groupe thiol du résidu cystéine du site actif, formant une liaison covalente et inhibant irréversiblement l'enzyme . Cette inhibition empêche l'activité protéolytique des cathépsines, affectant ainsi divers processus cellulaires qui dépendent de ces enzymes . Les cibles moléculaires d'this compound sont principalement les cathépsines, et ses effets sont médiés par l'inhibition de leur activité protéolytique .

Applications De Recherche Scientifique

Ac-PLVE-FMK has a wide range of applications in scientific research. In the field of cancer research, it is used to study the role of cathepsins in tumor progression and metastasis . By inhibiting cathepsins B and L, researchers can investigate the impact of these enzymes on cancer cell migration, invasion, and overall aggressiveness . Additionally, this compound is utilized in studies related to lysosomal function and autophagy, as cathepsins are key players in these cellular processes . The compound is also valuable in the development of therapeutic strategies targeting cathepsins for the treatment of various diseases, including cancer and neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of Ac-PLVE-FMK involves its interaction with the active site of cathepsins B and L. The fluoromethyl ketone group of the compound reacts with the thiol group of the active site cysteine residue, forming a covalent bond and irreversibly inhibiting the enzyme . This inhibition prevents the proteolytic activity of cathepsins, thereby affecting various cellular processes that rely on these enzymes . The molecular targets of this compound are primarily the cathepsins, and its effects are mediated through the inhibition of their proteolytic activity .

Comparaison Avec Des Composés Similaires

Ac-PLVE-FMK est souvent comparé à d'autres inhibiteurs à base de fluorométhylcétone, tels que Acetyl-Valine-Leucine-Proline-Glutamic acid (OMe)-CH2F (Ac-VLPE-FMK) . Les deux composés partagent un mécanisme d'action similaire, ciblant le résidu cystéine du site actif des cathépsines et formant des liaisons covalentes pour inhiber leur activité . La séquence d'acides aminés spécifique d'this compound lui confère des propriétés de liaison uniques et une sélectivité envers les cathépsines B et L . D'autres composés similaires comprennent Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK), qui est un inhibiteur de la caspase à large spectre . Le caractère unique d'this compound réside dans sa spécificité pour les cathépsines B et L, ce qui en fait un outil précieux pour étudier ces enzymes dans divers contextes biologiques .

Propriétés

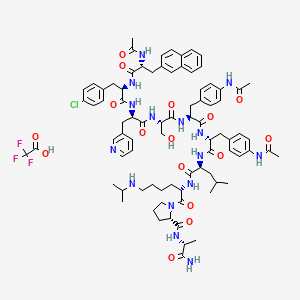

Formule moléculaire |

C25H41FN4O7 |

|---|---|

Poids moléculaire |

528.6 g/mol |

Nom IUPAC |

methyl (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-6-fluoro-5-oxohexanoate |

InChI |

InChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1 |

Clé InChI |

IFDBYWWLFGYDSR-OZIGNCPNSA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@@H]1CCCN1C(=O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-[[3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid](/img/structure/B10857997.png)

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)